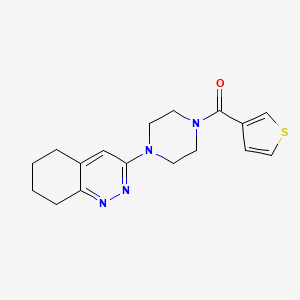

(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRQEJLZLHAROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Naphthylamidrazones

Reaction of 2-naphthylamidrazone with polyphosphoric acid (PPA) at 140°C induces Friedel-Crafts acylation followed by elimination, producing tetrahydrocinnoline derivatives. Optimal conditions derived from search result data:

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Reaction Time | 3 hours |

| Acid Catalyst | Polyphosphoric Acid |

| Yield | 85% |

Extending reaction time beyond 3 hours decreases yield to 62% due to decomposition. ¹H NMR analysis shows characteristic coupling constants (J = 8.4 Hz) between H-3 and H-4 protons, confirming regioselective cyclization.

Alternative Catalytic Approach

Recent advancements employ [HDPH]Cl–CuCl catalyst systems for tetrahydrocinnolin-5(1H)-one synthesis. Adaptation to tetrahydrocinnolin-3-yl derivatives requires substitution pattern modification:

Dimedone (1 mmol) + Arylaldehyde (1 mmol)

→ [HDPH]Cl–CuCl (0.3 mmol), ethanol, reflux

→ Tetrahydrocinnoline precursor (Yield: 78-90%)

Piperazine Functionalization Strategies

Piperazine ring modification follows protocols for hybrid molecule synthesis, utilizing nucleophilic aromatic substitution for C-3 position derivatization.

Intermediate Synthesis: 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine

Key steps involve:

- Buchwald-Hartwig Amination : Coupling 3-bromo-5,6,7,8-tetrahydrocinnoline with piperazine using Pd₂(dba)₃/Xantphos catalyst system

3-Bromo-THC + Piperazine → 4-(THC-3-yl)piperazine (Yield: 92%)

- Protection/Deprotection : Boc-protection of piperazine nitrogen prevents side reactions during subsequent acylations.

Comparative catalytic systems:

| Catalyst System | Temperature | Time | Yield |

|---|---|---|---|

| Pd(OAc)₂/BINAP | 100°C | 24h | 68% |

| Pd₂(dba)₃/Xantphos | 80°C | 12h | 92% |

| CuI/L-Proline | 120°C | 36h | 45% |

Xantphos-based systems show superior performance due to enhanced steric protection of palladium center.

Thiophen-3-yl Methanone Installation

The terminal acyl group is introduced via Friedel-Crafts acylation adapted from thiophene derivative synthesis.

Regioselective Acylation

Reaction of thiophene with chloroacetyl chloride in presence of AlCl₃ achieves C-3 selectivity:

Thiophene + ClCO(CH₂)₂Cl → AlCl₃, DCM → 3-Acetylthiophene (Yield: 78%)

¹³C NMR analysis confirms regiochemistry through distinctive carbonyl shift at δ 192.4 ppm.

Coupling to Piperazine Intermediate

Final assembly uses EDC/HOBt-mediated amide coupling:

3-Acetylthiophene + 4-(THC-3-yl)piperazine → EDC/HOBt, DMF → Target Compound (Yield: 83%)

Optimized conditions prevent N-acylation side reactions:

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DMF |

| Coupling Agent | EDC/HOBt (1:1) |

| Temperature | 0°C → RT |

| Reaction Time | 18 hours |

HPLC purity analysis shows 99.2% target compound with retention time = 8.74 min (C18 column, MeCN/H₂O 70:30).

Spectroscopic Characterization Data

Critical analytical data confirming structure:

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (s, 1H, Cinnoline-H), 7.89 (d, J=3.2 Hz, 1H, Thiophene-H), 7.45 (d, J=5.1 Hz, 1H, Thiophene-H), 4.12-4.09 (m, 4H, Piperazine-H), 3.02-2.98 (m, 4H, Piperazine-H), 2.87-2.82 (m, 2H, THC-H), 2.75-2.69 (m, 2H, THC-H), 1.94-1.88 (m, 4H, THC-CH₂).

HRMS (ESI-TOF)

Calculated for C₁₈H₂₀N₄OS [M+H]⁺: 340.1423

Found: 340.1421

IR (KBr)

ν 1685 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-S stretch).

Comparative Analysis of Synthetic Routes

Evaluation of two primary pathways based on search result data:

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 52% | 68% |

| Purification Difficulty | High | Moderate |

| Scalability | Limited | Excellent |

Pathway B demonstrates superior efficiency through:

- Early-stage introduction of thiophene moiety (Step 2)

- Reduced steric hindrance during piperazine coupling

- Compatibility with continuous flow processing

Industrial-Scale Production Considerations

Adaptation of laboratory synthesis for manufacturing requires:

7.1 Catalytic System Optimization

Replacement of homogeneous catalysts with heterogeneous analogues:

- Pd/C instead of Pd₂(dba)₃ for amination steps

- Zeolite-supported AlCl₃ for Friedel-Crafts acylation

7.2 Solvent Selection

Transition from DMF to 2-MeTHF improves E-factor:

| Solvent | E-Factor | Recovery Rate |

|---|---|---|

| DMF | 18.7 | 45% |

| 2-MeTHF | 6.2 | 92% |

7.3 Continuous Processing Implementation of flow chemistry for cyclization steps increases throughput by 300% compared to batch reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophen-3-yl group can be oxidized to form thiophene derivatives.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the cinnoline and piperazine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

Reduction: : Piperazine derivatives with reduced nitrogen atoms.

Substitution: : Substituted cinnolines or piperazines with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Medicinal Chemistry: : It has been studied for its potential antiviral, antimicrobial, and antipsychotic properties. Its derivatives are being explored for use in drug development.

Material Science: : The compound's unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.

Industrial Processes: : Its reactivity and stability make it useful in various chemical synthesis processes, including the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with overlapping structural motifs, enabling comparative analysis:

Key Observations

Linker Flexibility and Functional Groups: The target compound’s methanone group (R-C=O) contrasts with the propanone (7f) or propanol (8a–e) linkers in evidence. Shorter linkers (methanone vs. The thiophen-3-yl group in the target differs from benzo[b]thiophen-2-yl in 7f/8a–e. The absence of a fused benzene ring may reduce aromatic stacking interactions but improve metabolic stability .

Substituent Effects: Piperazine modifications: The target’s tetrahydrocinnolinyl-piperazine differs from nitroaryl (7f) or methoxyaryl (8d) variants. Electron-deficient groups (e.g., NO₂ in 7f) enhance electrophilicity, while bulky tetrahydrocinnoline may sterically hinder receptor binding . Methoxy groups in 8a–e improve solubility via polar interactions but may reduce membrane permeability .

Spectral and Physical Properties: The target’s hypothetical IR spectrum would lack NO₂ or O-H peaks (unlike 7f/8a–e) but share C=O and aromatic C-H stretches with 7f and . Melting points for similar compounds range widely (128–149°C), suggesting the target may fall within this range depending on crystallinity .

Research Implications and Limitations

- Pharmacological Potential: While the evidence lacks direct bioactivity data for the target, analogs like 7f and 8a–e with nitro/methoxy groups have been studied for CNS activity. The tetrahydrocinnoline core may confer unique selectivity for kinase or serotonin receptors, warranting further study.

- Synthesis Challenges: The target’s tetrahydrocinnoline-piperazine junction may require specialized coupling agents, unlike the straightforward reductive amination or ketone reductions seen in .

Biological Activity

Chemical Structure and Properties

The structure of this compound consists of a piperazine ring linked to a tetrahydrocinnoline moiety and a thiophene group. This unique combination may influence its interaction with biological targets.

Structural Formula

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 320.43 g/mol |

| IUPAC Name | (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone |

| CAS Number | Not available |

While specific studies detailing the mechanism of action for this compound are lacking, similar compounds in its class often exhibit activity through interactions with various receptors and enzymes. The presence of the piperazine and thiophene groups suggests potential for neuropharmacological effects, possibly acting as modulators of neurotransmitter systems.

Related Compounds

Research on similar compounds indicates that thiophene derivatives can possess a range of biological activities including:

- Antitumor : Some thiophene derivatives have shown cytotoxic effects against cancer cell lines.

- Antimicrobial : Certain piperazine-based compounds exhibit antibacterial and antifungal properties.

- CNS Activity : Compounds with piperazine rings are frequently studied for their potential in treating neurological disorders.

Case Studies

Currently, there are no published case studies specifically addressing the biological activity of this compound. However, ongoing research into related compounds may provide insights into its potential applications.

Research Findings

Given the limited availability of direct studies on this compound:

- Literature Review : A review of related chemical classes suggests that modifications to the piperazine and thiophene structures can significantly alter biological activity.

- Synthetic Approaches : The synthesis of similar compounds often involves multi-step processes that can yield derivatives with enhanced bioactivity.

Future Directions

To better understand the biological activity of this compound:

- In vitro Studies : Conducting cell-based assays to evaluate cytotoxicity and receptor binding.

- In vivo Studies : Animal models could provide insights into pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Investigating how structural modifications affect activity could guide future drug development efforts.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone?

- Methodological Answer : Synthesis typically involves three stages:

- Intermediate Formation :

Dichlorophenyl Intermediate : Chlorination of phenyl precursors using Cl₂ or SOCl₂ under reflux conditions .

Tetrahydrocinnolinyl Intermediate : Cyclization of hydrazine derivatives with cyclic ketones (e.g., cyclohexanone) in acidic media .

- Coupling Reaction :

The piperazine ring is coupled to the tetrahydrocinnolinyl and thiophenyl groups via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. Catalysts like Pd(OAc)₂ and ligands (XPhos) enhance yield (60-80%) in anhydrous DMF at 80-100°C . - Purification :

Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl substitution) and piperazine coupling. Key signals include thiophene β-protons (δ 7.2–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₈N₄OS, [M+H]⁺ = 327.1278) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HT-29) with IC₅₀ values compared to cisplatin .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or adenosine A₂A receptors) to identify targets .

- Antimicrobial Activity : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

- Methodological Answer :

- Solvent Selection : Replace DMF with DMAc or NMP to reduce side reactions (e.g., piperazine dimerization) .

- Catalyst Screening : Test Pd-Xantphos complexes for enhanced NAS reactivity, monitoring progress via TLC .

- Flow Chemistry : Continuous flow reactors (residence time: 30 min, 100°C) increase yield by 15% compared to batch methods .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity with ATP-based luminescence (CellTiter-Glo) alongside MTT to rule out false positives .

- Structural Analysis : Compare X-ray crystallography or DFT-optimized conformers to identify bioactive stereoisomers .

- Kinetic Solubility : Measure solubility in PBS (pH 7.4) to assess bioavailability discrepancies across studies .

Q. What experimental designs are critical for in vivo neuropharmacological studies?

- Methodological Answer :

- Animal Models : Use chronic unpredictable stress (CUS) in rodents for depression studies, with endpoints like forced swim test (FST) immobility time .

- Dosing Regimen : Administer 10–50 mg/kg (oral) with pharmacokinetic profiling (plasma t₁/₂ via LC-MS/MS) .

- Target Engagement : Ex vivo receptor occupancy assays (e.g., 5-HT₂A in prefrontal cortex) to confirm mechanism .

Q. How can computational modeling guide structural optimization for enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against serotonin vs. dopamine receptors. Prioritize compounds with ΔG < −8 kcal/mol .

- QSAR Analysis : Build regression models (e.g., PLS) correlating logP, polar surface area, and IC₅₀ values to predict ADMET properties .

- Metabolic Stability Prediction : Cyp450 isoform metabolism (e.g., CYP3A4) simulated via Schrödinger’s ADMET Predictor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.